Cas no 111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI))

111917-59-0 structure
Nome del prodotto:Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
Numero CAS:111917-59-0
MF:C26H34O9
MW:490.542768955231
MDL:MFCD20260622
CID:98023
PubChem ID:15011073
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
- AdenanthinA
- Adenanthin
- (1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate
- [ "" ]
- Actinodephnine Acuminatin Acuminatoside Adenanthin
- (1S,3S,4aR,6R,6aR,9S,11S,11aS,11bS)-3-hydroxy-4,4,11b-trimethyl-8-methylene-5,7-dioxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-1,6,11-triyl triacetate
- Adenanthin-A
- CHEMBL513653
- Adenanthin A
- 111917-59-0
- FS-10145
- CS-0023382
- (1,3,7,11)-1,7,11-Tris(acetyloxy)-3-hydroxykaur-16-ene-6,15-dione
- AKOS032962103
- HY-N2819
- [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- ((1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo(11.2.1.01,10.04,9)hexadecanyl) acetate
- (1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-BIS(ACETYLOXY)-6-HYDROXY-5,5,9-TRIMETHYL-14-METHYLIDENE-3,15-DIOXOTETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-11-YL ACETATE
- 85873-93-4
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo(11.2.1.0,.0,)hexadecan-16-yl acetic acid
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo[11.2.1.0,.0,]hexadecan-16-yl acetic acid
-
- MDL: MFCD20260622
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- Chiave InChI: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Sorrisi: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Proprietà calcolate
- Massa esatta: 490.22000
- Massa monoisotopica: 490.22028266g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 1030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 133Ų
- XLogP3: 1.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 593.4±50.0 °C at 760 mmHg
- Punto di infiammabilità: 192.6±23.6 °C
- PSA: 133.27000
- LogP: 1.92900
- Pressione di vapore: 0.0±3.8 mmHg at 25°C
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2024-05-24 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2025-02-27 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A35820-5mg |
(1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate |
111917-59-0 | ,HPLC≥98% | 5mg |
¥6720.0 | 2023-09-09 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2021-07-22 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2023-09-19 | |
A2B Chem LLC | AE17459-5mg |
Adenanthin |
111917-59-0 | 98.5% | 5mg |
$844.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2024-05-24 | |
A2B Chem LLC | AE17459-1mg |
Adenanthin |
111917-59-0 | >98% | 1mg |
$837.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 |
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Letteratura correlata
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)) Prodotti correlati
- 16732-70-0(Ethyl 5-bromo-1H-indole-2-carboxylate)
- 1242157-24-9(2-(6-(Tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate)
- 1500813-09-1(1-(oxolan-3-yl)cyclopentane-1-carboxylic acid)
- 2160349-85-7(1-(cyclohexylmethyl)-3,3-difluorocyclobutylmethanamine)
- 1690659-63-2(2,2-Difluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid)
- 2228702-03-0(3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile)
- 1806018-74-5(5-(Chloromethyl)-4-(difluoromethyl)-3-iodo-2-methylpyridine)
- 23357-47-3((R)-1,2,3,4-Tetrahydro-1-naphthoic Acid)
- 2199790-18-4(6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)
- 627-77-0(2-Amino-5-ureidopentanoic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:111917-59-0)Adenanthin

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta